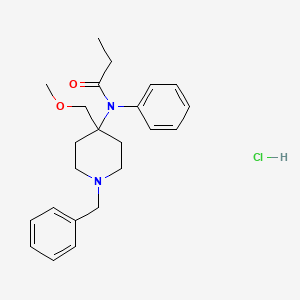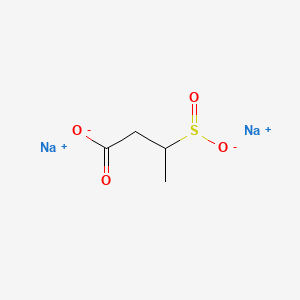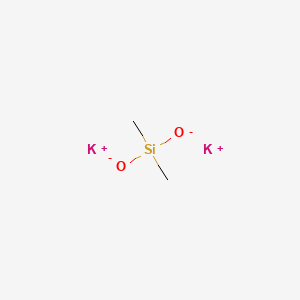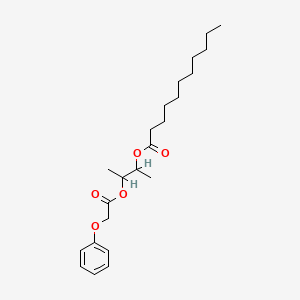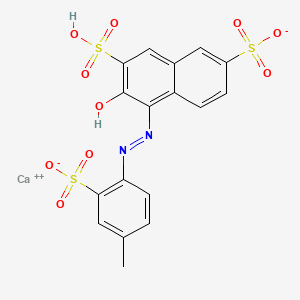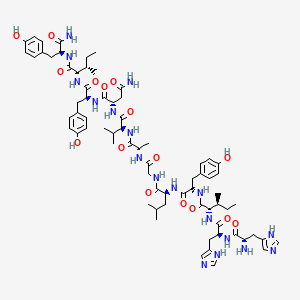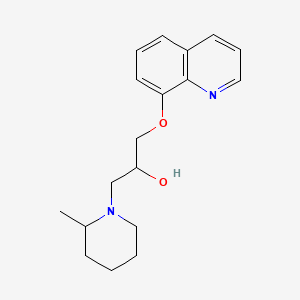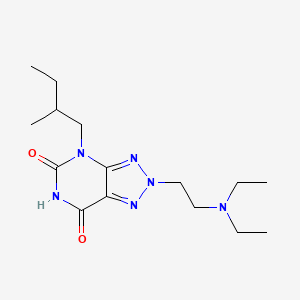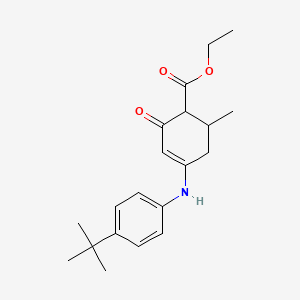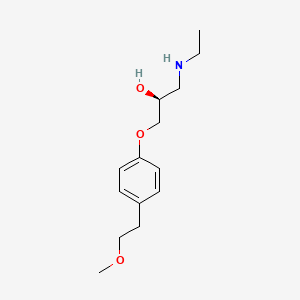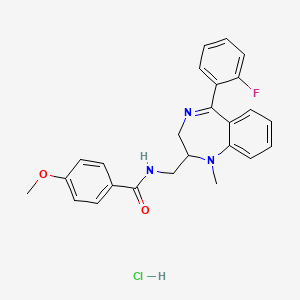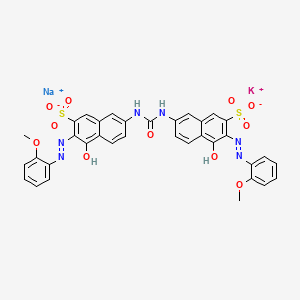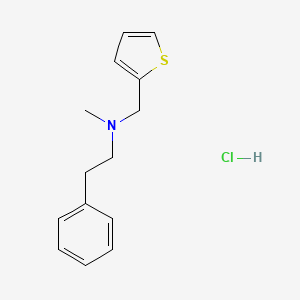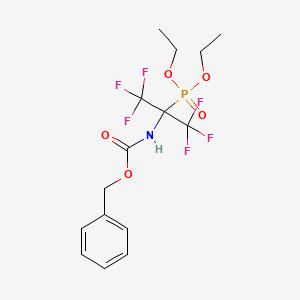
Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a carbamic acid moiety, a diethoxyphosphinyl group, and multiple trifluoromethyl groups. Its molecular formula is C14H22NO5P, and it has a molecular weight of 315.3 g/mol .
Preparation Methods
The synthesis of carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester involves several steps. One common method includes the reaction of diethoxyphosphinyl chloride with a suitable amine to form the diethoxyphosphinyl amine intermediate. This intermediate is then reacted with a trifluoromethyl ketone to introduce the trifluoromethyl groups. Finally, the resulting compound is esterified with phenylmethyl alcohol to form the desired ester .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the phenylmethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the ester group to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethoxyphosphinyl group. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbamate esters and other functionalized molecules.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity and alter metabolic pathways. The diethoxyphosphinyl group and trifluoromethyl groups play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester can be compared with other carbamic acid derivatives, such as:
Carbamic acid, phenyl-, methyl ester: This compound has a simpler structure with a phenyl group and a methyl ester group.
Carbamic acid, phenyl-, ethyl ester: Similar to the methyl ester derivative, this compound has an ethyl ester group instead of a methyl ester group.
The unique combination of diethoxyphosphinyl and trifluoromethyl groups in this compound enhances its reactivity and specificity, making it a valuable compound in various scientific applications.
Properties
CAS No. |
145430-03-1 |
|---|---|
Molecular Formula |
C15H18F6NO5P |
Molecular Weight |
437.27 g/mol |
IUPAC Name |
benzyl N-(2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C15H18F6NO5P/c1-3-26-28(24,27-4-2)13(14(16,17)18,15(19,20)21)22-12(23)25-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,22,23) |
InChI Key |
WJTMPDAEODMROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


